molecular formula C15H11Cl3IN3O3 B5203678 3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide CAS No. 303105-04-6

3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide

Cat. No.: B5203678
CAS No.: 303105-04-6
M. Wt: 514.5 g/mol
InChI Key: LTRPLVPWSIIMPZ-UHFFFAOYSA-N
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Description

3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3IN3O3 and a molecular weight of 514.537 g/mol . This compound is characterized by the presence of an iodo group, a trichloroethyl group, and a nitroanilino group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the iodo group can produce a variety of substituted benzamides .

Scientific Research Applications

3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The nitroanilino group can participate in hydrogen bonding and electrostatic interactions with proteins, while the trichloroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The iodo group can also participate in halogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide is unique due to the specific positioning of the nitro group on the anilino ring, which can significantly influence its reactivity and interaction with biological targets. This positional specificity can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

3-iodo-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3IN3O3/c16-15(17,18)14(20-11-4-6-12(7-5-11)22(24)25)21-13(23)9-2-1-3-10(19)8-9/h1-8,14,20H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRPLVPWSIIMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303105-04-6
Record name 3-IODO-N-(2,2,2-TRICHLORO-1-(4-NITROANILINO)ETHYL)BENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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